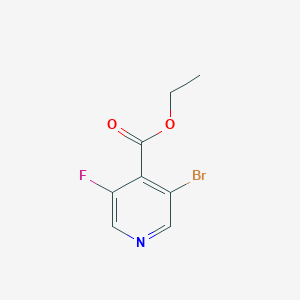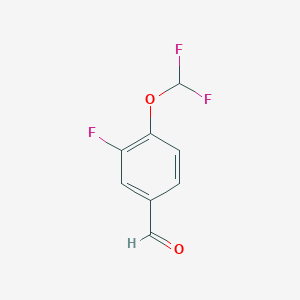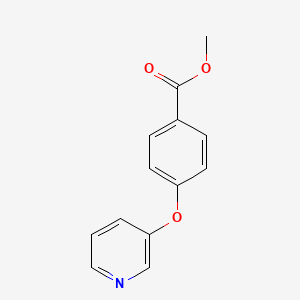
Methyl 4-(pyridin-3-yloxy)benzoate
Vue d'ensemble
Description
“Methyl 4-(pyridin-3-yloxy)benzoate” is a chemical compound with the CAS Number 877874-61-8 . It has a molecular weight of 229.24 and its IUPAC name is methyl 4- (3-pyridinyloxy)benzoate . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of “Methyl 4-(pyridin-3-yloxy)benzoate” is C13H11NO3 . The InChI code is 1S/C13H11NO3/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12/h2-9H,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-(pyridin-3-yloxy)benzoate” is a powder that is stored at room temperature . It has a molecular weight of 229.24 .Applications De Recherche Scientifique
1. Agriculture: Insecticide
Methyl benzoate, a compound similar to Methyl 4-(pyridin-3-yloxy)benzoate, has been found to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It has several modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant . It is considered a promising candidate for use in integrated pest management under either greenhouse or field conditions .
2. Materials Science: Nonlinear Optical Material
Organic nonlinear optical (NLO) single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate, a compound similar to Methyl 4-(pyridin-3-yloxy)benzoate, were grown by slow solvent evaporation (SSE) method . The title compound belongs to centrosymmetric space group P2 1/ c in a monoclinic crystal system . The second order hyperpolarizability of the crystal was analyzed theoretically .
3. Chemical Engineering: Catalyst in Hydrogenation
Manganese-based catalysts synthesized through the precipitation-impregnation method have shown excellent catalytic performance in the gas-phase hydrogenation of methyl benzoate to chloro-free benzaldehyde .
4. Flavor and Fragrance Industry
Esters, including Methyl 4-(pyridin-3-yloxy)benzoate, are frequently the source of flavors and aromas in many fruits and flowers . They are also used in the synthesis of a variety of commercial products such as perfumes and flavorings .
5. Polymer Industry
Esters are used in the production of polymers. For example, polyesters are made from ester monomers . A specific type of polyester, polyethylene terephthalate (PET), is used to make bottles for soda pop and other beverages. It is also formed into films called Mylar . Synthetic arteries can be made from PET .
6. Chemical Synthesis
Methyl 4-(pyridin-3-yloxy)benzoate can be used as a starting material in various chemical syntheses. For example, it can be used in the synthesis of other organic compounds through reactions such as esterification, hydrolysis, and trans-esterification .
7. Optoelectronics: Nonlinear Optical Materials
Organic nonlinear optical (NLO) materials, such as 2-amino-4-methylpyridinium-4-hydroxybenzolate, a compound similar to Methyl 4-(pyridin-3-yloxy)benzoate, have been used in the development of optoelectronic devices . These materials exhibit enhanced electronic NLO polarization response compared to inorganic materials . The overlap of π-orbitals in the acid molecule leads to delocalization of intermolecular charge distribution, resulting in large hyperpolarizabilities .
8. Biomedical Engineering: Synthetic Arteries
Esters, including Methyl 4-(pyridin-3-yloxy)benzoate, are used in the production of polymers . A specific type of polyester, polyethylene terephthalate (PET), is used to make synthetic arteries . A knitted polyester tube, which is biologically inert, can be used in surgery to repair or replace diseased sections of blood vessels .
9. Audio and Video Technology: Magnetic Tape
Polyester molecules, which can be made from esters like Methyl 4-(pyridin-3-yloxy)benzoate, are used in many fabrics . When magnetically coated, polyester film, also known as Mylar, is used in audio and videocassettes .
Propriétés
IUPAC Name |
methyl 4-pyridin-3-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGXAKPNWPIEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677626 | |
| Record name | Methyl 4-[(pyridin-3-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(pyridin-3-yloxy)benzoate | |
CAS RN |
877874-61-8 | |
| Record name | Methyl 4-[(pyridin-3-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

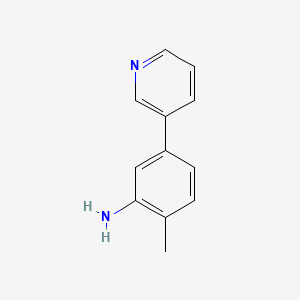
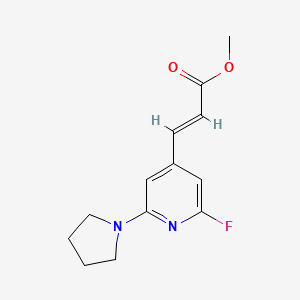
![ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate](/img/structure/B1420884.png)
![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1420885.png)
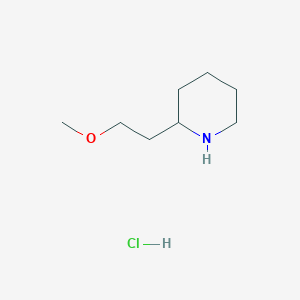
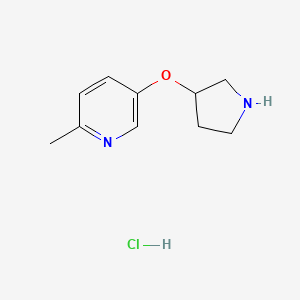
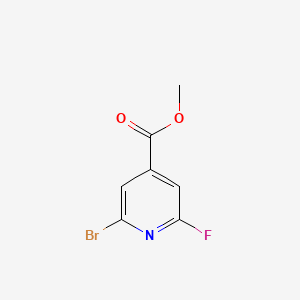
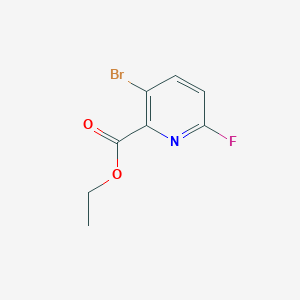
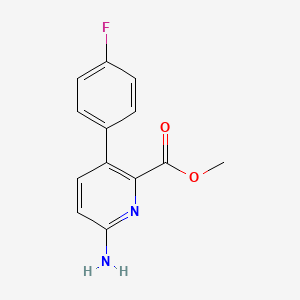
![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1420894.png)
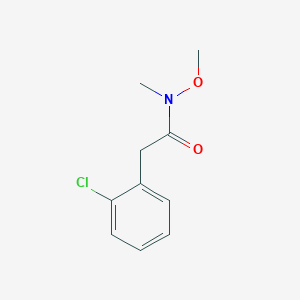
![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420902.png)
